3-(吡啶-4-基)丁酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and often involves multi-step reactions. For instance, the synthesis of pyridinium nitrate, a related compound, was achieved and characterized both theoretically and experimentally, as described in the first paper . Although the exact synthesis of 3-(Pyridin-4-yl)butanoic acid hydrochloride is not detailed, the methodologies used for synthesizing similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray diffraction studies, as seen in the second and third papers . These studies reveal the presence of hydrogen bonding and other intermolecular interactions that contribute to the stability and conformation of the molecules. For 3-(Pyridin-4-yl)butanoic acid hydrochloride, similar analyses would likely show how the pyridine ring interacts with the butanoic acid moiety and how this affects the overall molecular conformation.

Chemical Reactions Analysis

Pyridine derivatives are known to participate in various chemical reactions. The fourth paper discusses an oxidative coupling reaction involving a pyridine derivative . This suggests that 3-(Pyridin-4-yl)butanoic acid hydrochloride could also undergo similar reactions, potentially leading to the formation of new bonds and the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be inferred from their molecular structure and the types of chemical reactions they undergo. For example, the ionic liquid pyridinium nitrate exhibits catalytic properties in esterification reactions due to its electronic properties and chemical reactivity . Similarly, 3-(Pyridin-4-yl)butanoic acid hydrochloride might exhibit unique properties that could make it useful as a catalyst or in other chemical applications.

科学研究应用

绿原酸:药理学潜力

绿原酸,一种多酚,其结构元素类似于吡啶衍生物,具有多种治疗作用。其生物活性包括抗氧化、保肝、保护心脏和抗炎作用。它还在脂质和葡萄糖代谢中发挥作用,可能有助于治疗糖尿病和肥胖等代谢紊乱 (Naveed 等,2018)。

γ-丁内酯的可生物降解聚合物

聚合物化学的进步使得合成可生物降解的聚(γ-丁内酯)成为可能,这是一种在组织工程中具有潜力的材料。该化合物的衍生物,类似于“3-(吡啶-4-基)丁酸盐酸盐”,可能在制造用于医疗用途的可生物降解材料中找到应用 (Moore、Adhikari 和 Gunatillake,2005)。

有机缓蚀剂

对有机化合物(特别是那些含有杂原子如氮(见于吡啶)的化合物)的研究表明,它们作为酸性溶液中的缓蚀剂是有效的。这些缓蚀剂通过形成稳定的络合物来保护金属和合金,突出了“3-(吡啶-4-基)丁酸盐酸盐”在防腐中的潜在应用 (Goyal 等,2018)。

左旋戊二酸在药物合成中的应用

左旋戊二酸,一种生物质衍生的化合物,在合成各种药物中至关重要,展示了有机酸在制药中的潜力。像“3-(吡啶-4-基)丁酸盐酸盐”这样的化合物由于其官能团和结构柔性,可能在药物的合成或改性中发挥类似的作用 (Zhang 等,2021)。

基于吡咯烷酮的表面活性剂

吡咯烷酮衍生物以其表面活性剂特性而著称,能够通过提高水溶性、相容性和溶解性来增强各种表面活性剂结构的性能。这表明像“3-(吡啶-4-基)丁酸盐酸盐”这样的吡啶衍生物可能在表面活性剂化学中找到应用,或作为改性剂来改善表面活性剂和相关材料的特性 (Login,1995)。

安全和危害

属性

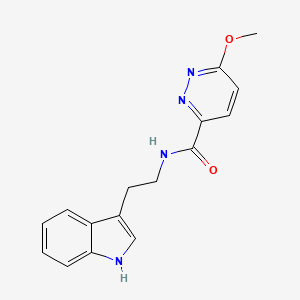

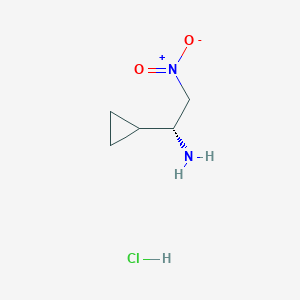

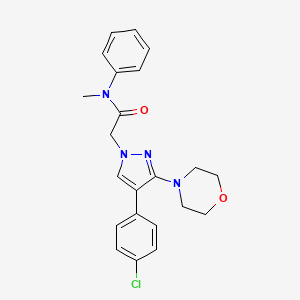

IUPAC Name |

3-pyridin-4-ylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-7(6-9(11)12)8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDBIXHLRQDQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=NC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[({[7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2552678.png)

![5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2552680.png)

![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)

![2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2552695.png)

![4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2552696.png)